molecular formula C12H18N2O B1400927 4-Amino-N,N-diethyl-2-methyl-benzamide CAS No. 1188506-56-0

4-Amino-N,N-diethyl-2-methyl-benzamide

Cat. No. B1400927
CAS RN: 1188506-56-0
M. Wt: 206.28 g/mol
InChI Key: JGTMFNIOLBWLPM-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups .


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the reaction of an alkyl halide with ammonia or an amine . Another method involves the condensation of carboxylic acids and amines in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, bonded to hydrogen atoms or organic substituents . The nitrogen atom in amines is sp3 hybridized and has a trigonal pyramidal shape .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amides .


Physical And Chemical Properties Analysis

Amines are generally polar and can participate in hydrogen bonding, which gives them relatively high boiling points . They are also basic due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Clark and Davenport (1987) investigated the anticonvulsant activity of compounds related to 4-amino-N-(1-phenylethyl)benzamide, which shares a similar structure with 4-Amino-N,N-diethyl-2-methyl-benzamide. Their research found that modifications to the amino group and the aromatic ring significantly influenced the anticonvulsant potency and toxicity of these compounds (Clark & Davenport, 1987).

Electrospray Mass Spectrometry

In the field of mass spectrometry, Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of 4-amino-N-(2-diethylaminoethyl)benzamide. This study highlights the compound's utility in enhancing the ionization efficiency and fragmentation pattern clarity in mass spectrometric analyses (Harvey, 2000).

Chain-Growth Polycondensation

Yokozawa et al. (2002) conducted research on the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity through chain-growth polycondensation. Their study utilized phenyl 4-(4-octyloxybenzylamino)benzoate, a compound structurally related to 4-Amino-N,N-diethyl-2-methyl-benzamide, demonstrating the relevance of such compounds in the development of well-defined aromatic polyamides (Yokozawa et al., 2002).

Hyperbranched Aromatic Polyamide Synthesis

Research by Yang, Jikei, and Kakimoto (1999) focused on the thermal polymerization of aromatic compounds, including derivatives similar to 4-Amino-N,N-diethyl-2-methyl-benzamide, to produce hyperbranched aromatic polyamides. This study sheds light on the potential applications of such compounds in polymer science (Yang et al., 1999).

Mechanism of Action

The mechanism of action of amines in biological systems often involves their basicity and their ability to accept protons . This can influence many biological processes, such as neurotransmission .

Safety and Hazards

Amines can be hazardous and may cause harm if swallowed or if they come into contact with the skin . They may also be harmful if inhaled . It’s important to handle them with appropriate safety measures .

Future Directions

The study and application of amines continue to be a significant area of research in chemistry. They are crucial in the development of new pharmaceuticals, in the synthesis of novel materials, and in understanding biological processes .

properties

IUPAC Name

4-amino-N,N-diethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMFNIOLBWLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-diethyl-2-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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